molecular formula C17H17NO4 B5601937 N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5601937
M. Wt: 299.32 g/mol
InChI Key: GMHPWBXNSATUAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including those similar to N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide, typically involves the reaction of appropriate phenylamine derivatives with acyl chlorides or anhydrides in the presence of a base. While specific synthesis details for this compound are scarce, the general approach for creating acetamide derivatives is well-documented. For example, a method described involves the preparation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides as important intermediates for further chemical transformations, showcasing the diversity of synthetic routes available for such compounds (Raju, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2-), which significantly influences the compound's chemical behavior and reactivity. The structural analyses often include NMR, FTIR, and MS spectroscopy, providing detailed information on the molecular geometry, electronic distribution, and functional groups' presence. Although the exact structure of this compound is not detailed, studies on similar compounds utilize these analytical techniques to confirm their structural integrity and purity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, leveraging their amide functionality. These reactions can include nucleophilic substitution, amidation, and hydrolysis, depending on the surrounding chemical environment and the presence of catalysts. The chemical properties of these compounds are influenced by the electron-donating or withdrawing nature of the substituents attached to the phenyl ring, affecting their reactivity and stability. For instance, the synthesis and evaluation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal insights into their reactivity and potential for generating novel compounds with specific properties (Ahmad et al., 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, specifically the interactions between functional groups and the overall molecular geometry. Studies on related compounds, such as the benzopyran-based derivatives, provide valuable data on their physical characteristics, aiding in the development of compounds with desirable physical properties for specific applications (Yoon, Yoo, & Shin, 1998).

Mechanism of Action

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide” is not explicitly mentioned in the search results, related compounds have been studied for their anticancer activity . For instance, some indole-based compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Future Directions

The future directions for “N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-4-3-5-14(12(11)2)20-9-17(19)18-13-6-7-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHPWBXNSATUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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